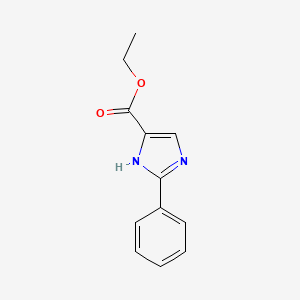

Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of “Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid” is characterized by its chirality and the presence of the Fmoc group, which is crucial for its role in peptide synthesis .Chemical Reactions Analysis

This compound is involved in various chemical reactions, particularly in peptide bond formation, where its Fmoc group is removed under basic conditions to allow coupling reactions. Its guanidino group can participate in hydrogen bonding and ionic interactions, which are vital for the biological activity of peptides.Physical And Chemical Properties Analysis

“Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid” is a white powder . It should be stored at 0-8°C .Wissenschaftliche Forschungsanwendungen

Applications in Nonlinear Optical (NLO) Chromophore Synthesis

One application of such derivatives is in the sequential synthesis of main-chain NLO oligomers containing 4-dialkylamino-4'-(alkylsulfonyl)azobenzene chromophores. These oligomers are synthesized using a protected ω-secondary amino carboxylic acid monomer, where the carboxylic group is protected as a benzyl ester, and the N-benzyl secondary amino group is protected with an Fmoc group. This process involves selective deprotection and coupling steps to yield protected dimers and tetramers, which are then fully characterized for their potential in NLO applications (Huang, Zhang, Dalton, & Weber, 2000).

Role in Peptide Alcohol Synthesis

Another study utilized dihydropyran-2-carboxylic acid as a novel bifunctional linker for the solid-phase synthesis of peptide alcohols using the Fmoc strategy. This demonstrates the versatility of Fmoc-protected compounds in facilitating the synthesis of complex peptide structures, such as octreotide, highlighting their importance in the creation of therapeutic peptides (Hsieh, Wu, & Chen, 1998).

Synthesis of Protected Non-Proteinogenic Amino Acids

Furthermore, the synthesis of protected non-proteinogenic amino acids, such as 2,3-l-diaminopropanoic acid (l-Dap), utilizes Fmoc as a base-labile protecting group. This synthesis involves reductive amination processes and the introduction of carboxyl groups, showcasing the role of Fmoc-protected derivatives in the preparation of amino acids that are not found in proteins but are useful in research and drug development (Temperini, Aiello, Mazzotti, Athanassopoulos, De Luca, & Siciliano, 2020).

Fabrication of Functional Materials

Moreover, amino acids and short peptides modified with the Fmoc group exhibit significant self-assembly features, making them useful in the fabrication of functional materials. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, which can be leveraged for applications in cell cultivation, bio-templating, and drug delivery, among others (Tao, Levin, Adler-Abramovich, & Gazit, 2016).

Wirkmechanismus

Target of Action

It is known that this compound is a functionalized bis-amino acid building block . These building blocks are often used in the synthesis of complex molecules, such as spiroligomers , which can interact with various biological targets.

Mode of Action

The mode of action of Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid is primarily through its incorporation into larger structures, such as spiroligomers . The compound’s fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group during peptide synthesis . This allows for the controlled assembly of complex structures, which can then interact with their targets in specific ways.

Biochemical Pathways

The spiroligomers synthesized using this compound have been developed for various applications, including as catalysts of organic reactions, templates of supramolecular metal binding complexes, inhibitors of protein−protein interactions, and carbohydrate binding molecules .

Result of Action

The molecular and cellular effects of Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid are largely dependent on the structures into which it is incorporated. For instance, when used in the synthesis of spiroligomers, the resulting molecules can exhibit a variety of effects based on their specific structures and target interactions .

Safety and Hazards

Eigenschaften

IUPAC Name |

(2S,4S)-1-benzoyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O5/c30-25(17-8-2-1-3-9-17)29-15-18(14-24(29)26(31)32)28-27(33)34-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23-24H,14-16H2,(H,28,33)(H,31,32)/t18-,24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTWZZGPYBGALGM-UUOWRZLLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)C2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN([C@@H]1C(=O)O)C(=O)C2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373258 |

Source

|

| Record name | Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid | |

CAS RN |

204321-85-7 |

Source

|

| Record name | Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Dichloro-4-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}-2-butenoic acid](/img/structure/B1363483.png)

![methyl (E)-3-[6-(benzyloxy)-2-naphthyl]-2-propenoate](/img/structure/B1363496.png)

![[2-(2-Phenylethyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B1363507.png)

![N-[(3-methoxy-2-naphthyl)methyl]aniline](/img/structure/B1363508.png)